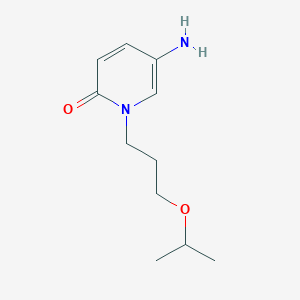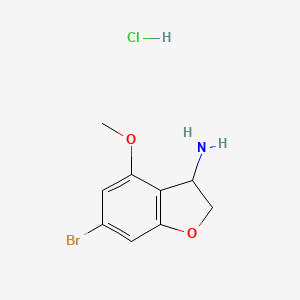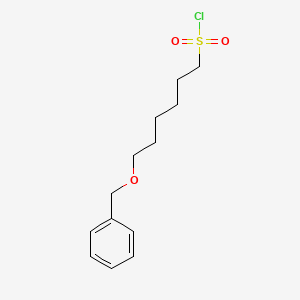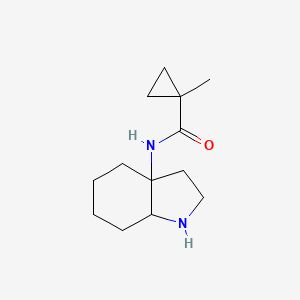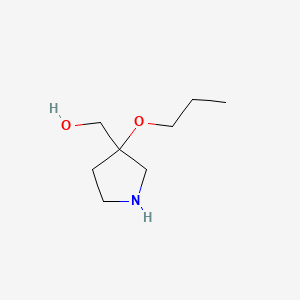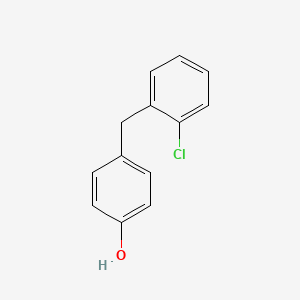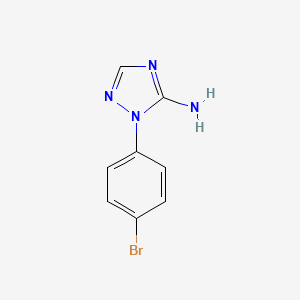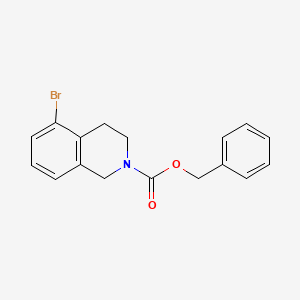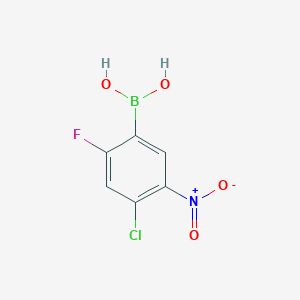
5-Propyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Propyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol is a chemical compound belonging to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a propyl group, a trifluoroethyl group, and a thiol group attached to the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable carbonyl compound, followed by the introduction of the trifluoroethyl and propyl groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions
5-Propyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or other functional groups.
Substitution: The trifluoroethyl and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group may yield disulfides or sulfonic acids, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
5-Propyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: It can be used in the development of new materials or as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of 5-Propyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl and propyl groups may influence the compound’s binding affinity and specificity for these targets. The thiol group can participate in redox reactions, potentially affecting cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds to 5-Propyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol include other triazole derivatives with different substituents. Examples include:
- 5-Methyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol
- 5-Ethyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol
- 5-Propyl-4-(2,2,2-difluoroethyl)-4h-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The trifluoroethyl group can enhance the compound’s stability and lipophilicity, while the thiol group provides a reactive site for further modifications.
特性
分子式 |
C7H10F3N3S |
|---|---|
分子量 |
225.24 g/mol |
IUPAC名 |
3-propyl-4-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H10F3N3S/c1-2-3-5-11-12-6(14)13(5)4-7(8,9)10/h2-4H2,1H3,(H,12,14) |
InChIキー |
XKXFFDOKWFXXDY-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NNC(=S)N1CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B13491818.png)
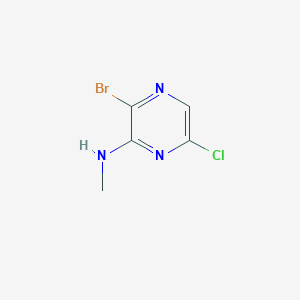
![tert-butyl N-{2-[4-(pyrrolidin-2-yl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B13491824.png)
